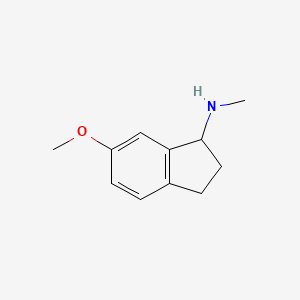
6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-N-methyl-1-aminoindan is a synthetic compound belonging to the class of aminoindanes. Aminoindanes are known for their psychoactive properties and have been studied for their potential therapeutic applications. This compound is structurally related to other well-known psychoactive substances and has been investigated for its effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1-indanone.
Reductive Amination: The 6-methoxy-1-indanone undergoes reductive amination with methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.
化学反応の分析
Types of Reactions
6-Methoxy-N-methyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the methoxy group.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigations into its potential therapeutic effects, such as its use in treating neurological disorders, are ongoing.
Industry: It may have applications in the development of new materials or as an intermediate in chemical manufacturing
作用機序
The mechanism of action of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It is known to affect the release and reuptake of serotonin, dopamine, and norepinephrine. This interaction leads to altered neurotransmitter levels, which can result in various psychoactive effects. The compound’s effects on these neurotransmitter systems are similar to those of other psychoactive substances, but with distinct differences in potency and selectivity .
類似化合物との比較
6-Methoxy-N-methyl-1-aminoindan is structurally similar to other aminoindanes, such as:
5,6-Methylenedioxy-2-aminoindane (MDAI): Known for its empathogenic effects.
5-Iodo-2-aminoindane (5-IAI): Studied for its potential therapeutic applications.
2-Aminoindane (2-AI): A parent compound for many derivatives with psychoactive properties
Uniqueness
The uniqueness of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine lies in its specific structural modifications, which confer distinct pharmacological properties
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO/c1-12-11-6-4-8-3-5-9(13-2)7-10(8)11/h3,5,7,11-12H,4,6H2,1-2H3 |
InChIキー |
AIMITMIQEFTKGH-UHFFFAOYSA-N |
正規SMILES |
CNC1CCC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


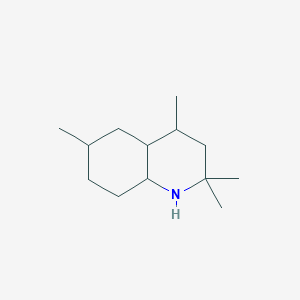
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine](/img/structure/B8628229.png)
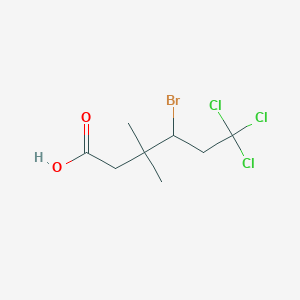
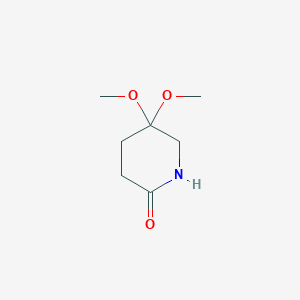
![2,2',2'',2'''-[Methanediylbis(benzene-4,1-diylnitrilo)]tetraethanol](/img/structure/B8628268.png)
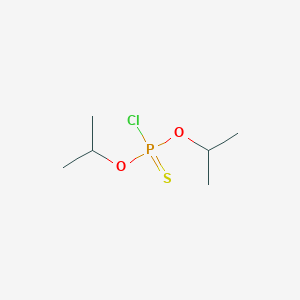
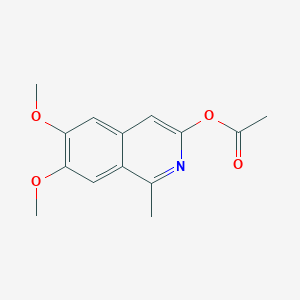
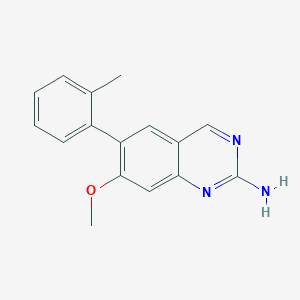
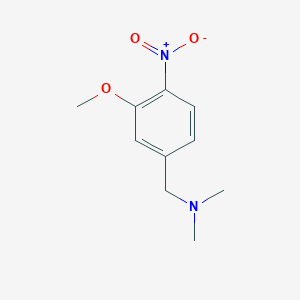
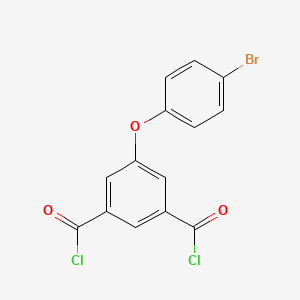
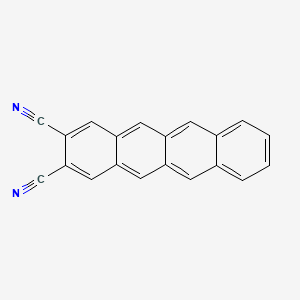
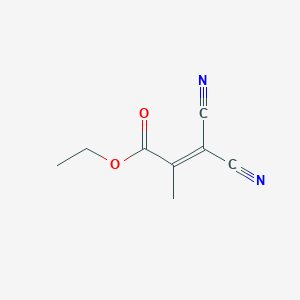
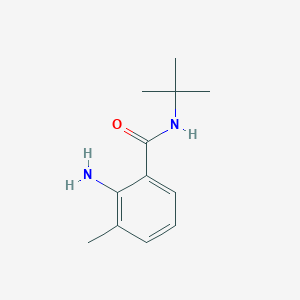
![N-[4-(3,3,3-Trifluoropropoxy)benzoyl]glycine](/img/structure/B8628320.png)
